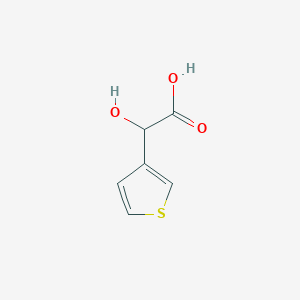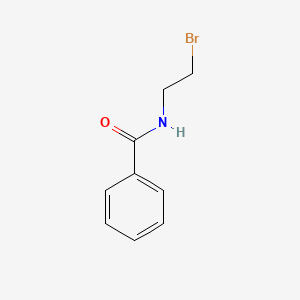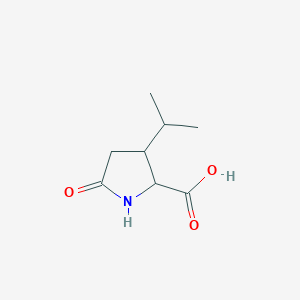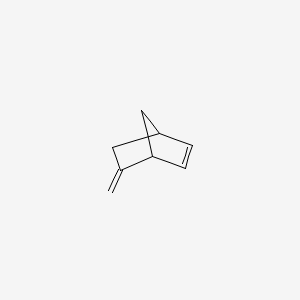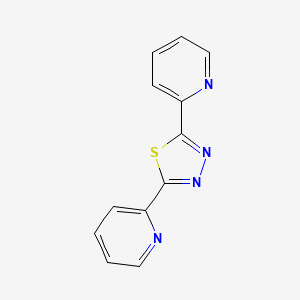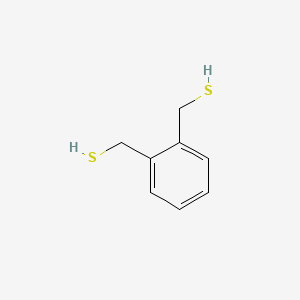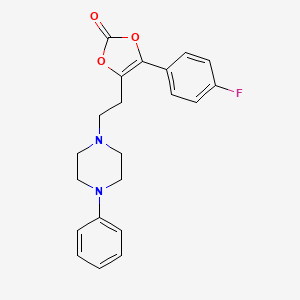
Fludoxopone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fludoxopone is a compound known for its role in regulating blood lipids and combating atherosclerosis . It is classified under lipid-regulating drugs and anti-atherosclerotic agents . This compound has garnered attention due to its potential therapeutic applications in cardiovascular diseases.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fludoxopone involves multiple steps, starting with the preparation of key intermediates. One common method includes the reaction of tetrafluoroethylene with sulfur trioxide to form tetrafluoroethane-β-sultone, which is then isomerized to produce fluorosulfonyldifluoroacetyl fluoride . This intermediate is further processed under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the laboratory synthesis methods. The process requires precise control of temperature and pressure to ensure high yield and purity. Stabilizers like triethylamine are often used to prevent spontaneous polymerization during the synthesis .
化学反应分析
Types of Reactions
Fludoxopone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
Fludoxopone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its effects on cellular processes and metabolic pathways.
Industry: It is utilized in the production of specialized chemicals and pharmaceuticals.
作用机制
Fludoxopone exerts its effects by targeting specific molecular pathways involved in lipid metabolism and atherosclerosis. It modulates the activity of enzymes and receptors that regulate cholesterol levels and lipid transport . This action helps in reducing the buildup of arterial plaques and improving cardiovascular health.
相似化合物的比较
Fludoxopone can be compared with other lipid-regulating agents such as:
Fluoxetine: While primarily an antidepressant, fluoxetine also affects lipid metabolism.
Citalopram: Another selective serotonin reuptake inhibitor with some lipid-regulating properties.
Paroxetine: Known for its effects on lipid profiles in addition to its antidepressant activity.
This compound stands out due to its specific targeting of atherosclerosis and its unique chemical structure that allows for diverse chemical reactions and applications.
属性
CAS 编号 |
71923-29-0 |
|---|---|
分子式 |
C21H21FN2O3 |
分子量 |
368.4 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-5-[2-(4-phenylpiperazin-1-yl)ethyl]-1,3-dioxol-2-one |
InChI |
InChI=1S/C21H21FN2O3/c22-17-8-6-16(7-9-17)20-19(26-21(25)27-20)10-11-23-12-14-24(15-13-23)18-4-2-1-3-5-18/h1-9H,10-15H2 |
InChI 键 |
NFYAWNPZCNDDOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN1CCC2=C(OC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
其他 CAS 编号 |
71923-29-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



